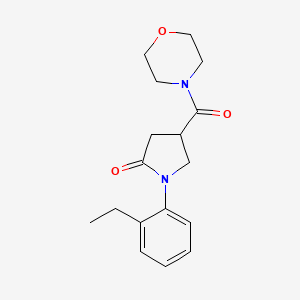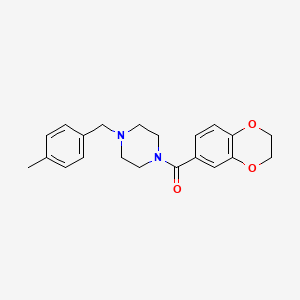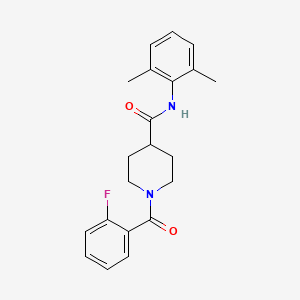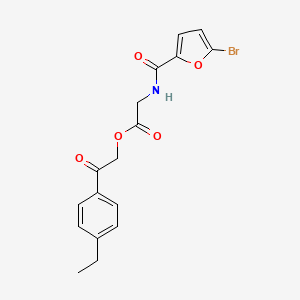![molecular formula C20H13ClN2O3 B4544712 2-(4-chlorophenyl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4544712.png)
2-(4-chlorophenyl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile
Description
Synthesis Analysis
The synthesis of furan compounds, including derivatives similar to the subject compound, often involves the condensation and modification of furan rings with various substituents to achieve desired properties. A notable method involves the synthesis of 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives through bromination and esterification processes (Hirao, Kato, & Kozakura, 1973). Another approach focuses on the synthesis and steric configurations of related compounds, showcasing the versatility and complexity of synthesizing such molecules (Kato, Kuboyama, & Hirao, 1972).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to the target molecule reveals insights into their conformation, electronic, and spectroscopic properties. A comprehensive study on a related compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, included spectroscopic examination and density functional theory (DFT) calculations to determine molecular conformation and electronic properties (Asiri, Karabacak, Kurt, & Alamry, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of furan derivatives are influenced by their structural components. Studies on the reactions of furan compounds have highlighted their potential in forming diverse chemical structures with various biological activities. For example, the synthesis of 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid demonstrates the compound's utility in creating antibacterial agents (Hirao, Kato, & Hirota, 1971).
Physical Properties Analysis
The physical properties of compounds within this class, such as solubility, melting points, and vapor pressures, are crucial for their practical applications. Thermodynamic studies on similar compounds have provided valuable data on their sublimation enthalpies and molar formation enthalpies, which are essential for understanding their stability and reactivity (Dibrivnyi, Marshalek, Sobechko, Horak, Obushak, Velychkivska, & Goshko, 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles and electrophiles, and potential for cycloaddition reactions, define the compound's utility in synthetic chemistry. Investigations into the cycloaddition reactions of furan derivatives with nitrilimines, for instance, illustrate the compound's versatility in forming pyrazole derivatives, a reaction pivotal for pharmaceutical synthesis (Sasaki, Eguchi, & Kojima, 1968).
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c1-13-2-3-15(11-19(13)23(24)25)20-9-8-18(26-20)10-16(12-22)14-4-6-17(21)7-5-14/h2-11H,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNAAPJVJWAJLU-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4544632.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4544658.png)



![2-{2-methoxy-4-[2-(3-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4544683.png)
![methyl 3-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4544695.png)
![N-[3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4544703.png)
![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4544705.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4544724.png)

![1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4544745.png)